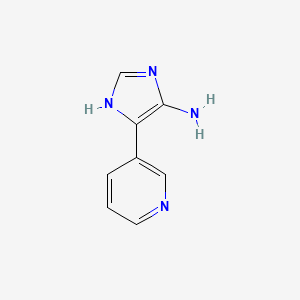

4-(Pyridin-3-yl)-1H-imidazol-5-amine

Description

4-(Pyridin-3-yl)-1H-imidazol-5-amine is a heterocyclic organic compound featuring an imidazole core substituted with a pyridine ring at position 4 and an amine group at position 5. This compound is of interest in medicinal chemistry due to the prevalence of imidazole and pyridine motifs in bioactive molecules, particularly kinase inhibitors and enzyme modulators .

Limited direct data on its synthesis or applications are available in the provided evidence.

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

5-pyridin-3-yl-1H-imidazol-4-amine |

InChI |

InChI=1S/C8H8N4/c9-8-7(11-5-12-8)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12) |

InChI Key |

XTKIGGLCPUHALZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-1H-imidazol-5-amine typically involves the reaction of 3-acetylpyridine with various reagents to form the desired imidazole derivative. One common method involves the use of hydrazine derivatives and acetylenic ketones, which form pyrazoles that can be further modified to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale syntheses, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can modify the imidazole ring or the pyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Scientific Research Applications

4-(Pyridin-3-yl)-1H-imidazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects on cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 4-(Pyridin-3-yl)-1H-imidazol-2-amine

- Structure : The amine group is at position 2 instead of position 5.

- Properties : The dihydrochloride salt form (C₈H₉N₅·2HCl) indicates improved aqueous solubility compared to the free base .

- Applications : Positional isomerism significantly impacts molecular interactions. The 2-amine derivative may exhibit distinct binding affinities in biological systems due to altered hydrogen-bonding geometry.

Fused Heterocycles: Imidazo[4,5-b]pyridine Derivatives

- Structure : Imidazole fused with pyridine (e.g., 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole) .

- Properties : Fused systems enhance planarity and rigidity, improving target selectivity in kinase inhibition.

- Activity: These derivatives demonstrate nanomolar IC₅₀ values against kinases like EGFR and VEGFR, attributed to optimized π-π stacking and hydrophobic interactions .

Benzimidazole Derivatives

- Structure : Larger aromatic systems (e.g., {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine) .

- Properties : Extended conjugation increases metabolic stability but may reduce solubility.

- Applications : Used in oncology for targeting tyrosine kinases, with modifications (e.g., trifluoromethyl groups) enhancing potency and pharmacokinetics .

Comparative Data Table

Key Research Findings

- Synthetic Routes : Analogous compounds (e.g., imidazo[4,5-b]pyridines) are synthesized via condensation of nitro-pyridin-amine precursors with aldehydes under reductive conditions . The target compound may follow similar pathways.

- Biological Relevance : Pyridine-substituted imidazoles are privileged scaffolds in kinase inhibitors due to their dual hydrogen-bonding (imidazole NH) and π-stacking (pyridine) capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.